Home > Products > Screening Compounds P137593 > 11-Deoxy prostaglandin F2alpha
11-Deoxy prostaglandin F2alpha - 36969-91-2

11-Deoxy prostaglandin F2alpha

Catalog Number: EVT-3529789
CAS Number: 36969-91-2
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
11-Deoxy-PGF2alpha is a prostanoid.
Overview

11-Deoxy prostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, notable for its increased potency in various biological activities. It is classified under the category of prostaglandins, which are lipid compounds derived from arachidonic acid. These compounds play crucial roles in numerous physiological processes, including inflammation, smooth muscle contraction, and reproductive functions. The chemical structure of 11-Deoxy prostaglandin F2alpha allows it to act as an agonist at prostaglandin receptors, particularly influencing smooth muscle contraction and other physiological responses.

Source and Classification

11-Deoxy prostaglandin F2alpha is synthesized from arachidonic acid through enzymatic pathways involving cyclooxygenase and various aldo-keto reductases. It is classified as a synthetic prostaglandin analog due to modifications made to enhance its biological activity compared to the natural form. The compound has been studied extensively for its potential applications in medical and pharmacological settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of 11-Deoxy prostaglandin F2alpha typically involves several key steps:

  1. Starting Materials: Arachidonic acid is the primary substrate for the synthesis.
  2. Enzymatic Conversion: The initial conversion of arachidonic acid into prostaglandin H2 is catalyzed by cyclooxygenase enzymes.
  3. Reduction Steps: Subsequent reactions involve the action of aldo-keto reductase enzymes (such as AKR1C3) that convert prostaglandin H2 into 11-Deoxy prostaglandin F2alpha through selective reduction processes .
  4. Alternative Pathways: Other methods may include chemical synthesis techniques such as Johnson-Claisen rearrangement followed by hydrolysis to obtain intermediates that can be further processed into 11-Deoxy prostaglandin F2alpha .
Molecular Structure Analysis

Structure and Data

The molecular formula for 11-Deoxy prostaglandin F2alpha is C20H34O4\text{C}_{20}\text{H}_{34}\text{O}_{4}, with a molecular weight of approximately 338.5 g/mol. The compound features a cyclopentane ring, characteristic of prostaglandins, with specific functional groups that confer its biological activity.

  • Chemical Structure: The structure contains hydroxyl groups and a carboxylic acid moiety, which are essential for receptor binding and activity.
Chemical Reactions Analysis

Reactions and Technical Details

11-Deoxy prostaglandin F2alpha participates in various biochemical reactions:

  • Agonistic Activity: It acts as an agonist for thromboxane A2 receptors and other prostanoid receptors, stimulating smooth muscle contraction in vascular tissues .
  • Conversion Pathways: It can be synthesized via different enzymatic pathways, each contributing to its potency and efficacy in biological systems .
Mechanism of Action

Process and Data

The mechanism of action of 11-Deoxy prostaglandin F2alpha involves:

  1. Receptor Binding: Upon administration, it binds to specific prostaglandin receptors (such as FP receptors), triggering intracellular signaling cascades.
  2. Physiological Effects: This binding results in increased intracellular calcium levels, leading to smooth muscle contraction and other physiological responses associated with inflammation and reproductive processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for similar compounds.
Applications

Scientific Uses

11-Deoxy prostaglandin F2alpha has several significant applications:

  • Pharmacological Research: Used extensively in studies investigating the role of prostaglandins in various physiological processes.
  • Clinical Applications: Investigated for its potential use in treating conditions related to smooth muscle dysfunction, such as asthma or cardiovascular diseases.
  • Reproductive Health: Explored for its effects on uterine contractions, making it relevant in obstetrics and gynecology .
Biosynthesis and Metabolic Pathways of 11-Deoxy Prostaglandin F2α

Enzymatic Synthesis via Aldo-Keto Reductase (AKR) Isoforms

11-Deoxy prostaglandin F2α (specifically its stereoisomer 11β-PGF2α) is primarily synthesized through the enzymatic reduction of prostaglandin D2 (PGD2) catalyzed by members of the aldo-keto reductase (AKR) superfamily. This pathway represents a crucial branch of prostanoid metabolism, generating bioactive metabolites distinct from the classical COX-mediated prostaglandins [1].

  • Primary Catalytic Enzyme (AKR1C3): AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase, prostaglandin F synthase, or PGFS) is the dominant isoform responsible for the NADPH-dependent reduction of the 11-keto group of PGD2 to yield 11β-hydroxy-PGF2α (11β-PGF2α). This metabolite is often referred to as 11-deoxy PGF2α in the context of being a PGD2 metabolite, though technically it retains the oxygen at C11 in a reduced form [1] [7].
  • Enzyme Mechanism and Specificity: AKR1C3 acts as an 11-ketoreductase specifically targeting PGD2. It exhibits high catalytic efficiency for this substrate. The reaction involves the stereospecific transfer of a hydride ion from NADPH to the C11 position of PGD2, resulting in the 11β-hydroxy configuration of the product. Notably, AKR1C3 does not catalyze the reduction of PGH2 to PGF2α, distinguishing it from other potential PGFS activities [1] [7].
  • Tissue Distribution of Catalytic Activity: The capacity to generate 11β-PGF2α from PGD2 varies significantly across tissues, reflecting the expression levels of AKR1C3 and potentially other contributing AKRs. Biochemical analyses demonstrate:
  • High Activity: Liver, Lung, Spleen.
  • Moderate Activity: Heart, Pancreas.
  • Low Activity: Stomach, Intestine, Colon, Kidney, Uterus, Adrenal Gland, Thymus.
  • Negligible Activity: Brain, Retina, Carotid Artery, Blood [7].
  • Immunochemical Identification: Immunotitration and immunoblotting studies using antibodies specific for purified Prostaglandin F Synthase (PGFS, i.e., AKR1C3) confirm that the majority of the 11-ketoreductase activity in lung and spleen, and a portion in liver, is attributable to AKR1C3. The enzyme is localized in specific cell types, such as alveolar interstitial cells and non-ciliated epithelial cells in the lung, and histiocytes/dendritic cells in the spleen [7].
  • Kinetic Parameters: The Michaelis constant (Km) for PGD2 differs between tissues dominated by AKR1C3 (e.g., ~120 µM in lung and spleen) and those where other reductases may contribute more significantly (e.g., ~6 µM in liver, ~15 µM in heart and pancreas) [7].
  • Contribution of Other AKR Isoforms: While AKR1C3 is the primary enzyme, other AKR1C isoforms (AKR1C1, AKR1C2, AKR1C4) possess varying degrees of 11-ketoreductase activity towards PGD2, albeit often with lower catalytic efficiency or different stereospecificity (some may produce the less common 9α,11β-PGF2 or 9α,11α-PGF2). AKR1B1 (Aldose Reductase) has also been shown to exhibit PGF synthase activity, potentially contributing to PGF2α and possibly 11β-PGF2α synthesis in some contexts, particularly in human preadipocytes [4] [8].

Table 1: Key AKR Isoforms Involved in 11β-PGF2α Synthesis from PGD2

AKR IsoformPrimary DesignationActivity on PGD2Major ProductTissue PrevalenceCatalytic Efficiency (Relative)
AKR1C3PGFS, 17β-HSD5, AKR1C3High 11-ketoreductase11β-PGF2αLung, Spleen, Liver, Breast, Reproductive TissuesHigh (Primary Enzyme)
AKR1C120α-HSD, DDH, AKR1C1Lower 11-ketoreductase (vs AKR1C3)11β-PGF2α (minor)Liver, Kidney, ProstateLow-Moderate
AKR1C23α-HSD Type III, AKR1C2Low 11-ketoreductase11β-PGF2α (minor)Liver, Kidney, ProstateLow
AKR1C43α-HSD Type I, Chlordecone Red.Very Low / Negligible 11-ketoreductase-LiverVery Low
AKR1B1Aldose ReductasePGF Synthase (PGH2/PGD2?); Role in 11β-PGF2α?PGF2α (Primary)Ubiquitous, incl. Vascular Tissues, AdiposeContext-Dependent

Role of Cyclooxygenase (COX)-Dependent Pathways in Prostanoid Precursor Conversion

The biosynthesis of 11-deoxy PGF2α (11β-PGF2α) is intrinsically linked to, and dependent upon, the upstream cyclooxygenase (COX) pathway, which provides the essential substrate PGD2.

  • COX as the Gateway Enzyme: The initial and rate-limiting step in the formation of all prostanoids, including PGD2, is the conversion of arachidonic acid (AA) to the unstable intermediate prostaglandin H2 (PGH2). This reaction is catalyzed by either COX-1 (constitutively expressed) or COX-2 (inducible, often associated with inflammation) enzymes. Both isoforms perform the dual cyclooxygenase and peroxidase activities required for PGH2 synthesis [8] [9].
  • PGH2 as the Central Hub: PGH2 serves as the common precursor for all major prostanoid classes (PGD2, PGE2, PGF2α, PGI2, TXA2). Cell-specific expression of downstream terminal prostanoid synthases determines which prostanoid is predominantly produced from PGH2 in a given cell type or tissue [8].
  • PGD2 Synthases Generate the Substrate: Conversion of PGH2 to PGD2 is catalyzed by specific enzymes: Hematopoietic PGD Synthase (H-PGDS) and Lipocalin-type PGD Synthase (L-PGDS). The expression and activity of these synthases regulate the availability of the substrate PGD2 for reduction by AKR1C3/other AKRs to form 11β-PGF2α [8].
  • Pathway Integration: Therefore, the biosynthesis of 11β-PGF2α is a two-step enzymatic cascade originating from COX-derived PGH2:
  • COX-1/2: AA → PGH2
  • PGD Synthase (H-PGDS or L-PGDS): PGH2 → PGD2
  • AKR1C3 (Primarily) / Other AKRs: PGD2 → 11β-PGF2α
  • Regulation Points: The production of 11β-PGF2α is subject to regulation at multiple levels:
  • AA Availability: Liberation of AA from membrane phospholipids by phospholipase A2 (PLA2) enzymes.
  • COX Expression and Activity: Induction of COX-2 expression by cytokines, growth factors, or other inflammatory stimuli dramatically increases prostanoid precursor flux. Pharmacological inhibition by NSAIDs blocks this step.
  • PGD Synthase Expression and Activity: Determines the proportion of PGH2 shunted towards PGD2 production.
  • AKR1C3 Expression and Activity: Determines the proportion of PGD2 converted to the bioactive 11β-PGF2α. AKR1C3 expression is known to be upregulated by inflammatory cytokines, growth factors, and in certain cancers, thereby amplifying 11β-PGF2α production under pathological conditions [1] [8].
  • Distinction from Classical PGF2α Synthesis: It is critical to differentiate the synthesis of 11β-PGF2α (from PGD2 via AKRs) from the synthesis of classical PGF2α (9α,11α-PGF2α). PGF2α is generated primarily by the direct reduction of the endoperoxide PGH2 catalyzed by Aldo-Keto Reductase 1B1 (AKR1B1, Aldose Reductase) or potentially other PGF synthases (PGFS) acting as 9,11-endoperoxide reductases. While AKR1C3 can reduce PGH2 to PGF2α in vitro, its primary physiological role appears to be the reduction of PGD2 to 11β-PGF2α [1] [4] [8].

Comparative Analysis of Biosynthesis in Primate vs. Rodent Reproductive Tissues

The biosynthesis and functional significance of 11β-PGF2α exhibit notable differences between primates (including humans) and rodents, particularly within reproductive tissues. These differences are crucial for interpreting translational research and understanding species-specific physiology.

  • Enzyme Expression (AKR1C3):
  • Human/Primate Reproductive Tissues: AKR1C3 is highly expressed in key reproductive tissues. In the human endometrium, expression varies cyclically, potentially regulated by sex steroids. It is also significantly expressed in the human ovary (corpus luteum, granulosa cells) and prostate gland. This high expression correlates with a significant capacity for local 11β-PGF2α production within these tissues [1] [4].
  • Rodent Reproductive Tissues: While present, the expression levels of AKR1C3 in rodent (rat, mouse) endometrium, ovary, and prostate are generally lower compared to primates. Rodents rely more heavily on other AKR isoforms or pathways for prostanoid metabolism in these tissues. For instance, AKR1B enzymes might play a more prominent role in PGF2α synthesis in rodents [1] [5].
  • Functional Role in Parturition/Luteolysis:
  • Primates: In humans and non-human primates, PGF2α (primarily classical 9α,11α-PGF2α, synthesized from PGH2) is the established primary prostaglandin triggering uterine contraction and luteolysis. While 11β-PGF2α is produced in reproductive tissues (e.g., endometrium, decidua), its specific role in primate parturition is less dominant and less clearly defined than that of classical PGF2α. It may act as a local modulator or contribute to inflammatory processes associated with labor [1] [4] [10].
  • Rodents: Rodent studies (e.g., rats, guinea pigs) have provided evidence for the involvement of PGF2α analogs in uterine contraction and luteolysis. However, detailed characterization specifically distinguishing the roles of classical PGF2α vs. 11β-PGF2α (the PGD2 metabolite) in rodent reproductive events like parturition is less extensive. The central and peripheral hemodynamic effects of PGF2α analogs have been compared between species (e.g., rat vs. guinea pig), highlighting species-specific physiological responses to prostaglandins [5]. The functional equivalence of 11β-PGF2α to classical PGF2α at the FP receptor is a key consideration, but potency differences exist.
  • Receptor Activation (FP Receptor):
  • A critical comparative aspect lies in the interaction of 11β-PGF2α with the prostaglandin F receptor (FP receptor). Classical PGF2α (9α,11α-PGF2α) is a high-affinity, potent agonist for the FP receptor, mediating smooth muscle contraction (e.g., myometrium, vasculature).
  • 11β-PGF2α is also a biologically active agonist of the FP receptor, but its binding affinity and potency are generally lower than those of classical PGF2α. This difference in potency is observed across species but may have varying physiological impacts depending on the local concentration and receptor expression levels [1].
  • The significance of 11β-PGF2α signaling via FP receptors might therefore be more pronounced in tissues with high local production (like human endometrium or breast cancer where AKR1C3 is upregulated) compared to tissues where classical PGF2α dominates FP receptor activation [1].
  • Pathological Context (e.g., Endometriosis, Cancer):
  • Humans: Elevated AKR1C3 expression and consequently increased 11β-PGF2α production have been implicated in human reproductive pathologies. In endometriosis, ectopic endometrial lesions show high AKR1C3, potentially contributing to local inflammation and pain via FP receptor activation. Critically, in hormone-dependent cancers like breast and endometrial cancer, AKR1C3 overexpression generates 11β-PGF2α, which activates FP receptor signaling. This signaling cascade (involving ERK, CREB phosphorylation) promotes tumor cell survival, Slug expression (epithelial-mesenchymal transition), decreased chemosensitivity, and is associated with adverse clinical outcomes [1].
  • Rodents: While rodent models are used to study endometriosis and cancer, the relative contribution of AKR1C3-derived 11β-PGF2α to disease pathogenesis in these models may not fully recapitulate the human scenario due to differences in basal AKR1C3 expression levels and tissue distribution. Rodent models often rely more on classical COX-2/PGE2 or COX-2/PGF2α pathways in inflammation and cancer models [1] [9].

Table 2: Comparative Biosynthesis and Relevance of 11β-PGF2α in Primate vs. Rodent Reproductive Tissues

FeaturePrimates (Including Human)Rodents (Rat, Mouse)
AKR1C3 Expression LevelHigh in endometrium (cyclic), ovary (CL, GC), prostate.Moderate/Lower in comparable reproductive tissues.
Primary PGF2α for ParturitionClassical PGF2α (9α,11α-PGF2α, from PGH2) is dominant.Classical PGF2α is dominant trigger.
Role of 11β-PGF2αProduced locally; Role in parturition less defined than classical PGF2α. Potential modulator of inflammation/contraction. Implicated in endometriosis and cancer pathogenesis (survival, EMT).Production lower; Specific role in parturition less studied. Less prominent role in cancer models vs. humans.
FP Receptor Agonism11β-PGF2α is an agonist, but lower potency than classical PGF2α. Significant impact where locally abundant (e.g., cancer).11β-PGF2α is an agonist, lower potency than classical PGF2α. Physiological impact likely less pronounced.
Key Pathological LinkStrong association with endometriosis and breast/endometrial cancer progression via AKR1C3/FP/Slug axis.Association with similar pathologies less robust, models often emphasize other COX pathways (PGE2).

Properties

CAS Number

36969-91-2

Product Name

11-Deoxy prostaglandin F2alpha

IUPAC Name

(Z)-7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19-/m0/s1

InChI Key

YRFLKMLJQWGIIZ-APRRXLQMSA-N

SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O

Synonyms

11-deoxy-PGF2alpha
11-deoxy-prostaglandin F2alpha
AY 24366
AY-24366
d,l-trans,cis-7-(2 alpha-hydroxy-5-(3-hydroxy-1-octenyl)cyclopentyl)-5-heptenoic acid

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.